Diethyl [(2-methylcyclopentyl)methyl]phosphonate
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Overview
Description
Diethyl [(2-methylcyclopentyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylcyclopentyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopentyl derivative under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process typically includes rigorous purification steps such as distillation and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methylcyclopentyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(2-methylcyclopentyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl [(2-methylcyclopentyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [(2-methylcyclopentyl)methyl]phosphonate include:
- Diethyl phosphite
- Dimethyl methylphosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
This compound is unique due to its specific cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
89519-96-0 |
---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methylcyclopentane |
InChI |
InChI=1S/C11H23O3P/c1-4-13-15(12,14-5-2)9-11-8-6-7-10(11)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
FXTSZDVCCSSUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1CCCC1C)OCC |
Origin of Product |
United States |
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